molecular formula C23H30N2O4S B14954171 N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide

N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide

Katalognummer: B14954171
Molekulargewicht: 430.6 g/mol
InChI-Schlüssel: YUYAYPUTKSXRDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Vorbereitungsmethoden

The synthesis of N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-(dicyclohexylsulfamoyl)aniline in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to scale up the synthesis process efficiently.

Analyse Chemischer Reaktionen

N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antibacterial activity could be due to the inhibition of bacterial cell wall synthesis or protein synthesis . Further research is needed to fully elucidate the molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide can be compared with other furan derivatives and sulfonamide compounds. Similar compounds include:

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C23H30N2O4S

Molekulargewicht

430.6 g/mol

IUPAC-Name

N-[4-(dicyclohexylsulfamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H30N2O4S/c26-23(22-12-7-17-29-22)24-18-13-15-21(16-14-18)30(27,28)25(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h7,12-17,19-20H,1-6,8-11H2,(H,24,26)

InChI-Schlüssel

YUYAYPUTKSXRDM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.